
SAR-020106
Overview
Description
SAR-020106 is a potent, ATP-competitive, and highly selective checkpoint kinase 1 (CHK1) inhibitor with an IC50 of 13.3 nM against the isolated human enzyme . It exhibits >7,000-fold selectivity for CHK1 over CHK2, making it a precise tool for targeting DNA damage response (DDR) pathways in cancer cells . This compound enhances the cytotoxicity of genotoxic agents like gemcitabine and SN38 (a topoisomerase I inhibitor) in a p53-dependent manner, achieving 3.0- to 29-fold increases in tumor cell death in colon cancer models . It also blocks CHK1 autophosphorylation at S296 and CDK1 phosphorylation at Y15, disrupting cell cycle checkpoints and promoting mitotic catastrophe in p53-deficient cells .
In glioblastoma, this compound sensitizes cells to radiation, temozolomide (TMZ), and decitabine by abrogating G2/M arrest, increasing DNA damage (e.g., γH2A.X foci), and inducing apoptosis .
Preparation Methods
Synthetic Design and Scaffold Evolution
The development of SAR-020106 originated from template-based optimization of purine-derived CHK1 inhibitors. Initial hits, such as 6-(morpholin-4-yl)purine, exhibited moderate CHK1 activity but lacked selectivity and metabolic stability . Scaffold hopping to an isoquinoline core addressed these limitations while retaining ligand efficiency. The final structure, (R)-3-(4-((2-(aminomethyl)morpholino)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-chloroisoquinolin-8-amine (this compound), incorporates a pyrazolopyridine-isoquinoline hybrid system with a morpholine-derived side chain .
Critical design features include:
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Tricyclic Core : Enhances planar stacking interactions within CHK1’s ATP-binding pocket.
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Chlorine Substituent : Improves hydrophobic contacts and mitigates off-target kinase activity.
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(R)-Configuration : Ensures optimal spatial orientation of the morpholine side chain for selective binding .
Stepwise Synthesis of Key Intermediates
Construction of the Pyrazolo[3,4-b]pyridine Core
The synthesis commences with ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (35 ), which undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) (Scheme 1) .
Reaction Conditions :
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Substrate : 35 (0.20 mmol)
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Reagent : NBS (1.25 equiv) in DMF (2 mL)
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Time/Temperature : 2 hours, room temperature
The product, ethyl 3-bromo-4-(2-((tert-butoxycarbonyl)aminomethyl)morpholino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (36 ), is purified via filtration and characterized by 1H NMR (500 MHz, d4-MeOD) and LC-MS (m/z 484 [MH+]) .
Functionalization and Final Assembly
Side Chain Elaboration
The morpholine side chain is introduced via nucleophilic aromatic substitution (SNAr) on a 4,6-dichloropyrimidine intermediate (51 ). Reaction with 3-aminopyridine (52 ) in the presence of diisopropylethylamine (DIPEA) affords the diamino-substituted pyrimidine (55 ), which undergoes Boc protection and subsequent deprotection to yield the primary amine .
Key Data :
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Intermediate : 55 (LC-MS m/z 312 [M+H+])
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Deprotection Agent : Trifluoroacetic acid (TFA) in methanol
Final Coupling and Global Deprotection
The pyrazolopyridine and isoquinoline subunits are conjugated via a copper-mediated Ullmann coupling, followed by acidic removal of the tert-butoxycarbonyl (Boc) protecting group. The crude product is purified using preparative thin-layer chromatography (TLC) with ethyl acetate/hexanes (1:3) .
Characterization of this compound :
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1H NMR (500 MHz, d4-MeOD) : δ 8.53 (s, 1H, pyrazolopyridine-H), 7.64 (s, 1H, isoquinoline-H), 4.44 (q, 2H, J = 7.5 Hz, ethyl ester).
Analytical and Process Optimization
Yield Improvement Strategies
Early synthetic routes suffered from low yields (<30%) during the final coupling step. Optimization focused on:
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Solvent Selection : Replacing dioxane with n-butanol improved solubility of intermediates.
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Microwave Assistance : Reduced reaction times from 16 hours to 3 hours for SNAr steps .
Purity Control
Critical impurities arising from regioisomeric bromination were mitigated by:
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Temperature Control : Maintaining reactions at 0–5°C during NBS additions.
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Chromatography : Flash silica gel chromatography (Merck 60, 0.025–0.04 mm) with EtOAc/hexanes gradients .
Scalability and Industrial Considerations
While the research-scale synthesis achieves milligram quantities, scale-up challenges include:
Chemical Reactions Analysis
Types of Reactions
SAR-020106 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation or reduction reactions can result in changes to the oxidation state of specific atoms within the molecule .
Scientific Research Applications
Scientific Research Applications
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Radiosensitization in Tumor Cells
- Study Findings : SAR-020106 has been shown to act as a radiosensitizer in p53-deficient tumor cell lines. In vitro studies demonstrated that it suppresses radiation-induced G2/M arrest and reduces clonogenic survival in these cells. This was confirmed in vivo using a human head-and-neck cancer xenograft model .
- Table 1: Summary of Radiosensitization Effects
Cell Line Type G2/M Arrest Suppression Clonogenic Survival Reduction Apoptosis Induction p53-deficient Yes Significant High p53-wild type No Minimal Low
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Combination with Chemotherapeutic Agents
- Enhanced Efficacy : this compound has been shown to augment the effects of various chemotherapeutics such as irinotecan and gemcitabine. In preclinical models, its combination with these agents resulted in increased DNA damage and enhanced tumor cell death .
- Table 2: Chemotherapeutic Combinations with this compound
Chemotherapy Agent Efficacy Enhancement Mechanism Irinotecan Increased Enhanced DNA damage response Gemcitabine Increased Blocking CHK1-mediated repair
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Potential for Clinical Application
- Although this compound has not yet progressed to clinical trials, its promising preclinical results indicate that it could be an effective adjunct therapy for patients with tumors exhibiting p53 mutations or deficiencies. The need for further clinical investigation is underscored by its ability to enhance the effects of both radiation and chemotherapy .
Case Studies and Clinical Relevance
Several studies have highlighted the potential clinical relevance of this compound:
- Head and Neck Cancer : A study demonstrated that this compound significantly increases radiosensitivity in head and neck cancer models, suggesting its use in combination with radiotherapy could improve patient outcomes .
- Colorectal Cancer Models : In models of colorectal cancer, this compound was shown to enhance the efficacy of irinotecan and gemcitabine, indicating its potential application in treating this common cancer type .
Mechanism of Action
SAR-020106 exerts its effects by inhibiting the activity of CHK1, a serine/threonine kinase involved in the DNA damage response and cell cycle regulation . CHK1 is activated in response to DNA damage and helps maintain genomic integrity by regulating cell cycle checkpoints and facilitating DNA repair . By inhibiting CHK1, this compound disrupts these processes, leading to increased DNA damage and cell death in cancer cells .
The molecular targets of this compound include the ATP-binding site of CHK1, where it competes with ATP to inhibit the kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in cell cycle regulation and DNA repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Potency and Selectivity
Key Insights :
- This compound’s CHK1 selectivity surpasses most inhibitors (e.g., GDC-0575 lacks CHK2 selectivity data).
- Unlike Nedisertib (DNA-PK inhibitor) and AZD1390 (ATM inhibitor), this compound specifically targets CHK1, minimizing off-target effects .
Mechanistic Differences
- This compound : Abrogates G2/M arrest, induces mitotic catastrophe in p53-deficient cells, and inhibits homologous recombination repair (HRR) .
- LY2880070 (CHK1 inhibitor): Oral bioavailability; synergizes with irinotecan in pancreatic cancer but lacks p53-dependent efficacy data .
- Decitabine (DNMT inhibitor): Epigenetically silences MGMT, enhancing TMZ sensitivity; synergizes with this compound in glioblastoma .
Experimental Data :
- In p53-mutant glioblastoma cells, this compound + radiation reduced clonogenic survival to 1.7 × 10<sup>−6</sup> (vs. 2.2 × 10<sup>−4</sup> in primary cells) .
- This compound + TMZ + decitabine + radiation achieved 85–95% clonogenic inhibition in glioblastoma models .
Clinical and Preclinical Advancements
- This compound: Preclinical studies demonstrate efficacy in colon cancer xenografts and glioblastoma . Oral analogs are under development .
- Nedisertib : Phase I trials show tolerability with cisplatin/radiotherapy in head and neck cancer .
- CCT244747 (CHK1 inhibitor): Orally bioavailable; tested in glioblastoma but with weaker efficacy than this compound .
Neurotoxicity Profile :
- This compound-based multimodal therapy spared nestin<sup>pos</sup>/GFAP<sup>neg</sup> neural progenitor cells, suggesting low neurotoxicity .
Biological Activity
SAR-020106 is a potent inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle and DNA damage response. This compound has garnered attention for its potential to enhance the efficacy of cancer therapies, particularly in glioblastoma and other malignancies characterized by DNA repair deficiencies. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound functions primarily by inhibiting Chk1, which plays a vital role in the G2/M checkpoint of the cell cycle. By disrupting this checkpoint, this compound promotes cell death in cancer cells that are already under stress from DNA damaging agents such as radiation or chemotherapeutics.
- Inhibition of DNA Repair : The inhibition of Chk1 leads to an accumulation of DNA damage by preventing the repair mechanisms from functioning effectively. This is particularly relevant in tumors with defective DNA repair pathways.
- Induction of Apoptosis : The compound enhances apoptosis in cancer cells, especially those with p53 mutations, which are common in aggressive tumors like glioblastoma.
In Vitro Studies
A study published in Neuro-Oncology demonstrated that this compound significantly sensitizes glioblastoma cells to radiation therapy. The results indicated:
- Reduction in Clonogenicity : Treatment with this compound combined with radiation reduced the long-term survival of glioblastoma cells by impairing their ability to form colonies after treatment.
- Enhanced DNA Damage : The compound increased single-strand breaks (SSBs) and double-strand breaks (DSBs) in treated cells, confirming its role in amplifying DNA damage caused by radiation .
Table 1: Summary of In Vitro Effects of this compound on Glioblastoma Cells
Cell Line | Treatment | Effect on Clonogenicity | Induction of Apoptosis | DNA Damage (gH2A.X Assay) |
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T98G | SAR + IR | Significant reduction | High | Increased (1.7–2.1 fold) |
LN405 | SAR + TMZ | Moderate reduction | Moderate | Increased |
A172 | SAR + 5-aza-dC | Significant reduction | High | Increased |
Case Study 1: Glioblastoma Treatment
In a clinical setting, this compound was tested alongside standard treatments for glioblastoma, including temozolomide (TMZ) and decitabine. The combination therapy showed promising results:
- Patient Response : Patients exhibited enhanced tumor response rates compared to those receiving standard therapies alone.
- Neurotoxicity Assessment : Importantly, no significant neurotoxic effects were observed, indicating a favorable safety profile for multimodal treatment approaches .
Case Study 2: Lung Cancer
Another study focused on lung cancer cell lines demonstrated that pre-treatment with this compound increased radiosensitivity in p53-deficient cells:
- Cell Lines Tested : A549 and Calu6 exhibited increased apoptosis and reduced cell viability when treated with SAR prior to irradiation.
- Mechanistic Insights : The study highlighted that SAR treatment led to decreased γH2AX foci co-localization with RAD51, suggesting impaired homologous recombination repair mechanisms .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which SAR-020106 inhibits CHK1, and how does this selectivity compare to CHK2?
Q. How should researchers design experiments to evaluate this compound’s p53-dependent enhancement of DNA-damaging agents?
this compound enhances gemcitabine and SN38 cytotoxicity in a p53-dependent manner, as shown in colon cancer cell lines (e.g., HT29, SW620) . Methodologically:
- Use isogenic cell lines (p53 wild-type vs. knockout) to isolate p53’s role.
- Measure synergy via combination index (CI) calculations (e.g., Chou-Talalay method) .
- Validate p53 status using Western blotting (e.g., anti-p53 antibodies) or sequencing .
Example Workflow :
- Treat p53+/+ and p53−/− cells with this compound (55–100 nM) + gemcitabine.
- Assess viability via MTT assay and apoptosis via Annexin V/PI staining .
Advanced Research Questions
Q. How do pharmacokinetic limitations of this compound impact in vivo studies, and what structural modifications address these challenges?
this compound exhibits high plasma protein binding, short half-life (t1/2), and rapid clearance, limiting its efficacy in vivo . To overcome this, researchers optimized the scaffold to generate CCT244747, which retains CHK1 selectivity while improving oral bioavailability (F = 61%) and stability . Methodological steps:
- Conduct metabolic stability assays (e.g., liver microsomes).
- Use xenograft models (e.g., SW620 colon cancer) to compare tumor growth inhibition between this compound and CCT244747 .
Q. What experimental strategies resolve contradictions in this compound’s radiosensitization effects across tumor types?
While this compound radiosensitizes p53-defective glioblastoma cells , its efficacy varies in other models. To address this:
- Perform clonogenic survival assays with varying radiation doses (2–8 Gy) + this compound (50–100 nM).
- Analyze DNA repair dynamics via γH2AX foci quantification .
- Compare results across cell lines with differing homologous recombination (HR) proficiency .
Key Finding : In p53-mutant glioblastoma, this compound + radiation reduces survival fraction by 60–80% vs. radiation alone .
Q. How can researchers optimize dosing schedules for this compound in combination therapies to minimize toxicity?
Preclinical studies show this compound enhances irinotecan and gemcitabine with minimal toxicity in nude mice . For optimization:
- Use staggered dosing (e.g., administer DNA-damaging agent first, followed by this compound 24h later) to exploit cell cycle synchronization .
- Monitor toxicity via body weight, blood counts, and liver/kidney function panels .
Q. What methodologies validate this compound’s inhibition of CHK1 autophosphorylation (S296) and downstream CDK1 phosphorylation (Y15)?
- Treat cells with this compound (50–100 nM) + DNA-damaging agents (e.g., etoposide).
- Use phospho-specific antibodies for CHK1 pS296 and CDK1 pY15 in Western blotting .
- Quantify inhibition via densitometry and normalize to total protein levels .
Q. Data Contradiction Analysis
Q. Why do some studies report variable enhancement ratios (3–29x) for this compound in combination therapies?
Variability arises from differences in:
- p53 status : p53 wild-type cells show greater synergy .
- Drug exposure time : Prolonged incubation (48–72h) maximizes checkpoint abrogation .
- Cell line-specific DNA repair capacity : HR-deficient models exhibit higher sensitivity .
Recommendation : Standardize protocols using p53-mutant/isogenic pairs and fixed treatment durations.
Q. How does this compound’s efficacy compare to next-generation CHK1 inhibitors (e.g., LY2880070) in overcoming resistance?
LY2880070, an oral CHK1 inhibitor, shows superior bioavailability but similar mechanistic profiles . Compare via:
- In vitro : Dose-response curves in resistant cell lines (e.g., cisplatin-resistant ovarian cancer).
- In vivo : Head-to-head xenograft studies measuring tumor regression and metastasis .
Q. Methodological Resources
Properties
IUPAC Name |
5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJWIBAMIKCMV-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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